(2-Chlorobenzo[d]oxazol-4-yl)methanamine
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Overview
Description
(2-Chlorobenzo[d]oxazol-4-yl)methanamine is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorine atom at the second position and a methanamine group at the fourth position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with cyanamide in the presence of a base to form the benzoxazole ring. Subsequent functionalization at the fourth position with methanamine can be achieved through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorobenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
(2-Chlorobenzo[d]oxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Chlorobenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways, influencing cell proliferation and apoptosis, which is relevant in cancer research .
Comparison with Similar Compounds
- (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Comparison: While these compounds share a similar benzoxazole core structure, the position and number of chlorine atoms, as well as the presence of other substituents, can significantly influence their chemical properties and biological activities. (2-Chlorobenzo[d]oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct reactivity and biological effects .
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
(2-chloro-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2 |
InChI Key |
NXQLQPRPEVFMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)CN |
Origin of Product |
United States |
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